4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core with various substituents, including an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple stepsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzothiazole core .
Scientific Research Applications
4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiazole core may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with various biological activities.
2-methyl-1H-imidazole: Another imidazole derivative with distinct chemical properties.
Benzothiazole: The core structure of the compound, known for its wide range of applications in medicinal chemistry
Uniqueness
4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is unique due to its combination of a benzothiazole core with an imidazole moiety and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C17H20N4S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4,7-dimethyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H20N4S/c1-11-4-5-12(2)16-15(11)19-17(22-16)21-9-14(10-21)8-20-7-6-18-13(20)3/h4-7,14H,8-10H2,1-3H3 |
InChI Key |
NFOQWFJPVXLKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)CN4C=CN=C4C |
Origin of Product |
United States |
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